molecular formula C20H31NO9 B1461838 Cbz-NH-peg5-CH2cooh CAS No. 1449390-66-2

Cbz-NH-peg5-CH2cooh

Cat. No. B1461838
CAS RN: 1449390-66-2
M. Wt: 429.5 g/mol
InChI Key: JEVLWNSJFGPKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-NH-peg5-CH2cooh is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

Cbz-NH-peg5-CH2cooh is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Molecular Structure Analysis

The molecular formula of Cbz-NH-peg5-CH2cooh is C20H31NO9 . Its exact mass is 429.20 and its molecular weight is 429.470 .


Physical And Chemical Properties Analysis

The exact mass of Cbz-NH-peg5-CH2cooh is 429.20 and its molecular weight is 429.470 . No further information about its physical and chemical properties is available.

Scientific Research Applications

Drug Development: PROTAC Linkers

Cbz-NH-peg5-CH2cooh: is primarily utilized as a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are molecules designed to target specific proteins for degradation. They work by linking an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . This approach is particularly useful in drug development for diseases where protein overexpression is a factor, such as certain cancers.

Drug Delivery Systems

In the realm of drug delivery, Cbz-NH-peg5-CH2cooh plays a critical role in the development of sophisticated delivery systems . Its structure allows for the bioconjugation of therapeutic proteins, peptides, and antibodies, enhancing the delivery of drugs to specific sites within the body. This can improve the efficacy and reduce the side effects of various medications.

Bioconjugation Techniques

Bioconjugation involves attaching biomolecules to other molecules or surfacesCbz-NH-peg5-CH2cooh is used in bioconjugation to modify proteins or peptides, which can be crucial for studying protein functions and interactions . This has broad applications in molecular biology and proteomics.

Diagnostic Imaging

In diagnostic imaging, Cbz-NH-peg5-CH2cooh can be used to attach imaging agents to targeting molecules . This enables the visualization of specific tissues or diseases, such as tumors, using various imaging techniques. The compound’s ability to link to biomolecules without affecting their function makes it valuable in this field.

Targeted Therapy

Targeted therapy is a type of cancer treatment that uses drugs designed to target specific genes or proteins that are involved in the growth and survival of cancer cellsCbz-NH-peg5-CH2cooh is used in the synthesis of molecules that can bind to these targets and deliver therapeutic agents directly to the cancer cells, minimizing damage to normal cells .

Nanotechnology

In nanotechnology, Cbz-NH-peg5-CH2cooh contributes to the creation of nanocarriers for drug delivery . These nanocarriers can transport drugs across biological barriers and release them at the site of interest, which is pivotal for treating diseases that are difficult to target with conventional methods.

Chemical Synthesis

Cbz-NH-peg5-CH2cooh: is also an important reagent in chemical synthesis . It is used to introduce PEG chains into molecules, which can improve solubility, stability, and bioavailability of pharmaceutical compounds.

Molecular Biology Research

In molecular biology research, Cbz-NH-peg5-CH2cooh is used in the study of protein degradation pathways . Understanding these pathways is essential for the development of new therapies for diseases where protein homeostasis is disrupted.

Mechanism of Action

Target of Action

Cbz-NH-peg5-CH2cooh is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases are enzymes that transfer ubiquitin to the target proteins, marking them for degradation .

Mode of Action

Cbz-NH-peg5-CH2cooh, as a PROTAC linker, is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway affected by Cbz-NH-peg5-CH2cooh is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within the cell . The downstream effects of this pathway include the regulation of various cellular processes such as cell cycle, DNA repair, and apoptosis .

Pharmacokinetics

As a protac linker, it is designed to improve the bioavailability of protacs .

Result of Action

The result of the action of Cbz-NH-peg5-CH2cooh is the selective degradation of target proteins . This leads to changes in cellular processes regulated by these proteins, potentially including cell cycle progression, DNA repair mechanisms, and programmed cell death .

Action Environment

The action of Cbz-NH-peg5-CH2cooh, like other PROTAC linkers, is influenced by various environmental factors within the cell. These factors can include the presence and concentration of E3 ubiquitin ligases and target proteins, the functionality of the ubiquitin-proteasome system, and the overall cellular environment . .

Safety and Hazards

Cbz-NH-peg5-CH2cooh is not classified as a hazard . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

The use of Cbz-NH-peg5-CH2cooh in the synthesis of PROTACs represents an emerging and promising approach for the development of targeted therapy drugs . As research progresses, it is expected that new applications and improvements in the use of this compound will be discovered.

properties

IUPAC Name

2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO9/c22-19(23)17-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-21-20(24)30-16-18-4-2-1-3-5-18/h1-5H,6-17H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVLWNSJFGPKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-NH-peg5-CH2cooh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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